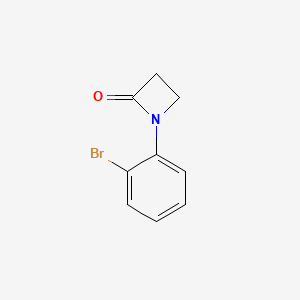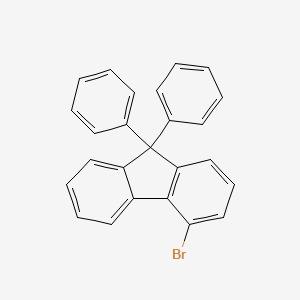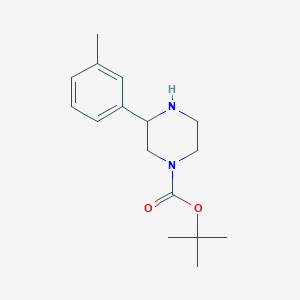
1-(2-Bromophenyl)azetidin-2-one
Overview
Description
1-(2-Bromophenyl)azetidin-2-one is a compound with the CAS Number: 7661-23-6 and a molecular weight of 226.07 . It is a solid substance stored in a dry environment, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of azetidines, such as this compound, has been a significant area of research due to their ubiquity in natural products and importance in medicinal chemistry . The Staudinger synthesis, which allows the synthesis of penicillin derivatives in the laboratory, has been of major importance in medicinal chemistry .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 . UV data suggests that this compound is planar . Crystal structure studies show this effect exists in the solid as well .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 226.07 . It is stored in a dry environment, preferably in a freezer under -20C .Scientific Research Applications
Molecular Structure and Conformation
1-(2-Bromophenyl)azetidin-2-one exhibits interesting structural characteristics. Studies have shown that in solution, this compound is planar, contrasting with its related compounds, which are substantially non-planar. This planarity also exists in solid state, as evidenced by crystal structure studies, indicating the potential for unique interactions and reactivities due to this structural attribute (Fujiwara, Varley, & van der Veen, 1977).
Antineoplastic Properties
A significant application of this compound derivatives is in antineoplastic (anti-cancer) research. Novel conjugates of this compound have been synthesized and screened for antineoplastic activity, displaying promising results, particularly against breast cancer cell lines. These findings indicate potential for future development in antineoplastic drug discovery (Rane et al., 2015).
Potential as Elastase Inhibitors
Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones, closely related to this compound, has suggested their potential as elastase inhibitors. These compounds have been studied for their interactions with porcine pancreatic elastase, indicating potential applications in therapeutic interventions for diseases involving elastase activity (Beauve et al., 1999).
Tubulin-Targeting Antitumor Agents
Certain derivatives of this compound have been investigated for their role as tubulin-targeting antitumor agents. These compounds have shown potent antiproliferative effects, disrupting microtubular structure in cancer cells and inducing apoptosis, making them promising candidates for clinical development in cancer therapy (Greene et al., 2016).
Anticancer Activity and Molecular Interactions
Azetidin-2-one derivatives have been evaluated for their anticancer activity, with specific compounds showing cytotoxic effects in cancer cells. Molecular analysis has suggested these compounds affect gene expression related to cytoskeleton regulation and apoptosis, offering insights into their mechanism of action at the molecular level (Olazarán et al., 2017).
Applications in Stereoselective Synthesis
This compound and its derivatives have applications in stereoselective synthesis, particularly in the creation of compounds with cholesterol absorption inhibitor activity. Their use in the synthesis of a variety of biologically active compounds highlights their versatility in medicinal chemistry (Tiwari, Gumaste, & Deshmukh, 2006).
Synthesis and Characterization
The synthesis and characterization of novel azetidin-2-one compounds have been extensively studied. These studies involve the use of various spectroscopic methods, providing valuable insights into the structure and potential applications of these compounds in medicinal chemistry (Saeed, Al-Jadaan, & Abbas, 2020).
Mechanism of Action
Mode of Action
It’s known that the compound is planar in structure . This planarity could potentially influence its interaction with targets, but the exact mechanism remains to be elucidated.
Biochemical Pathways
It’s worth noting that azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment, under -20°c . This suggests that temperature and humidity could potentially affect the compound’s stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has shown potential as an inhibitor of certain proteases, which are enzymes that break down proteins . The inhibition of proteases can have various therapeutic implications, including the treatment of diseases where protease activity is dysregulated.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation . By modulating these pathways, this compound can affect cell survival and growth, making it a potential candidate for cancer research. Furthermore, this compound has been shown to alter gene expression, leading to changes in the production of proteins that are essential for various cellular functions . Its impact on cellular metabolism includes the modulation of metabolic flux, which can affect the overall energy balance within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and proteins. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, thereby inhibiting or altering the enzyme’s activity . Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy . Studies have shown that this compound remains stable when stored at low temperatures, but its stability decreases at higher temperatures or in the presence of light . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects while exerting its biochemical and cellular influences . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The involvement of this compound in these pathways can influence the metabolic flux and levels of various metabolites within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas . The interaction with transporters and binding proteins can affect the localization and concentration of this compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The localization of this compound is also affected by post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments .
Properties
IUPAC Name |
1-(2-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIFUOAROBBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824381 | |
| Record name | 1-(2-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-23-6 | |
| Record name | 1-(2-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between 1-(2-Bromophenyl)azetidin-2-one and 1-(2-Bromophenyl)pyrrolidin-2-one?
A1: The primary structural difference lies in the size of the lactam ring. This compound possesses a four-membered β-lactam ring, while 1-(2-Bromophenyl)pyrrolidin-2-one contains a five-membered γ-lactam ring. This difference in ring size significantly impacts their three-dimensional structures. UV spectroscopic data and crystallographic studies demonstrate that this compound exists in a planar conformation, meaning the phenyl and β-lactam rings lie within the same plane []. In contrast, 1-(2-Bromophenyl)pyrrolidin-2-one adopts a non-planar conformation in both solution and solid states, with a 72° dihedral angle between the phenyl and γ-lactam rings []. This difference in planarity can potentially influence their chemical reactivity and interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)



![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)




